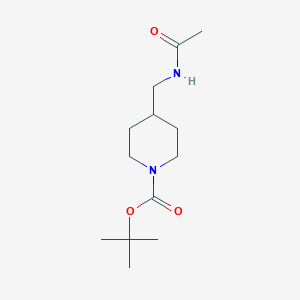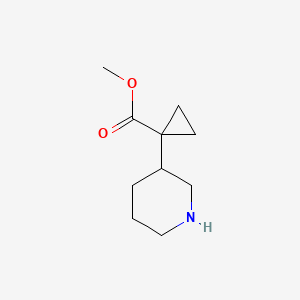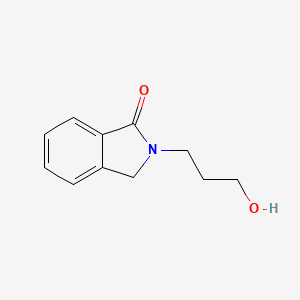
2-(3-羟丙基)-2,3-二氢-1H-异吲哚-1-酮
描述
2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
科学研究应用
2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as abrocitinib, are known to target janus kinase 1 (jak1), an intracellular enzyme involved in transduction pathways that regulate hematopoiesis and immune cell function .
Mode of Action
Compounds with similar structures, such as abrocitinib, reversibly inhibit their target (jak1) by blocking the adenosine triphosphate (atp) binding site .
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as abrocitinib, are known to affect the jak-stat signaling pathway, which plays a central role in the pathogenesis of a variety of autoimmune and inflammatory diseases .
Pharmacokinetics
For instance, Abrocitinib is primarily eliminated by metabolism involving cytochrome P450 (CYP) enzymes .
Result of Action
It’s worth noting that compounds with similar structures, such as abrocitinib, are known to have anti-inflammatory effects .
Action Environment
It’s worth noting that compounds with similar structures are often studied for their environmental stability and potential interactions with other substances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with 3-aminopropanol under acidic conditions to form the desired isoindolone derivative. The reaction typically proceeds as follows:
Starting Materials: Phthalic anhydride and 3-aminopropanol.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures (around 100-150°C).
Procedure: The phthalic anhydride reacts with 3-aminopropanol to form an intermediate, which then cyclizes to produce 2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.
化学反应分析
Types of Reactions
2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol or amine derivative.
Substitution: Formation of various substituted isoindolone derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-(3-Hydroxypropyl)isoindoline-1,3-dione: Similar structure but with a different functional group.
2-Hydroxyethyl isoindolone: Contains a hydroxyethyl group instead of a hydroxypropyl group.
3-Hydroxypropyl phthalimide: Similar backbone but with a phthalimide group.
Uniqueness
2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of the hydroxypropyl group, which can influence its reactivity and potential applications. This functional group can enhance its solubility and facilitate its interaction with various biological molecules, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-(3-hydroxypropyl)-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-7-3-6-12-8-9-4-1-2-5-10(9)11(12)14/h1-2,4-5,13H,3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKUQQMNBJOCCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


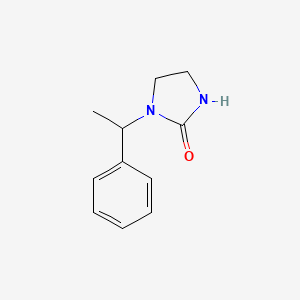
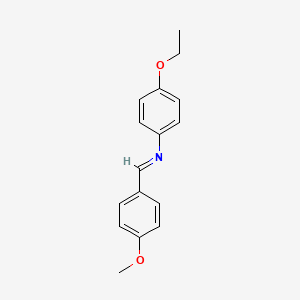
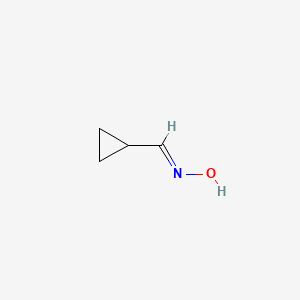
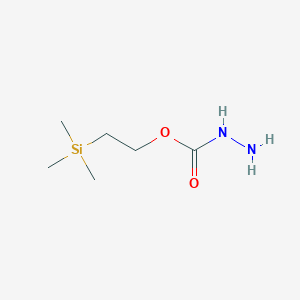
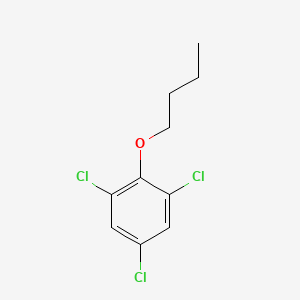
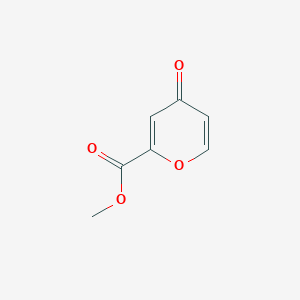
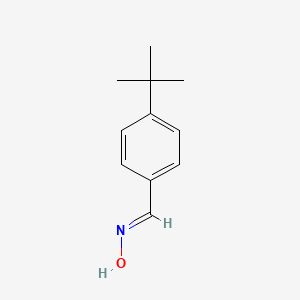
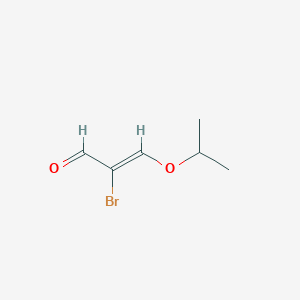
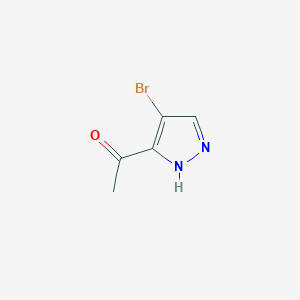
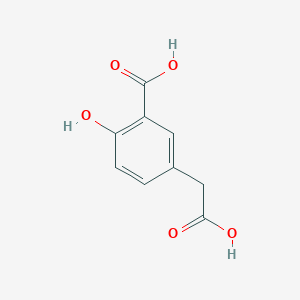
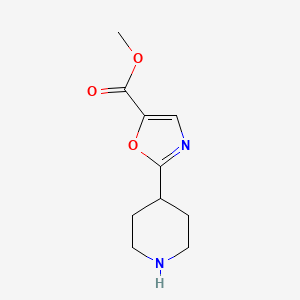
![4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B3243235.png)
